Lipophilicity Window Distinguishes Isopropyl Ester from Shorter-Chain Ester Analogues
The isopropyl ester confers a logP of 3.03 and logD of 2.88, which are 0.5–1.0 log units higher than those reported for the methyl ester analog (logP ~2.0–2.5, logD ~2.0–2.3 estimated from fragment-based calculations) . This lipophilicity increment is expected to enhance passive membrane permeability while retaining adequate aqueous solubility (logSw −3.37). In contrast, the methyl ester would sit closer to the lower limit of the CNS-penetrant property space (logD 2.0–3.0), potentially sacrificing cellular uptake for aqueous solubility. The isopropyl ester thus strikes a balance that may be advantageous for cell-based assays requiring moderate lipophilicity without excessive protein binding .
| Evidence Dimension | Lipophilicity (logP / logD) |
|---|---|
| Target Compound Data | logP = 3.03; logD = 2.88 |
| Comparator Or Baseline | Methyl ester analog: estimated logP = 2.0–2.5; estimated logD = 2.0–2.3 (fragment-based estimate) |
| Quantified Difference | ΔlogP ≈ +0.5 to +1.0; ΔlogD ≈ +0.5 to +0.9 |
| Conditions | Calculated via in silico prediction algorithms (vendor-provided values) |
Why This Matters
The higher logP/logD of the isopropyl ester may translate into improved cell permeability and target engagement in intracellular PREP assays, a critical factor for screening hit confirmation.
